N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
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Overview
Description
N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide: is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry and synthetic organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through various methods, including the Bischler-Napieralski reaction, Pomeranz-Fritsch reaction, or Pictet-Spengler reaction. These reactions involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable fluorinated aromatic compound with a nucleophile, such as an amine or a carboxamide.
Formation of Carboxamide Group: The carboxamide group can be introduced through the reaction of the amine group with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms. Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol, hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst, alkylating agents (e.g., alkyl halides) in the presence of a base, acylating agents (e.g., acyl chlorides) in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylic acid.
Reduction: Formation of reduced derivatives such as N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-methanamine.
Substitution: Formation of substituted derivatives such as N-(2-chlorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide.
Scientific Research Applications
Chemistry: N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is used as a building block in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound has potential applications in biological research as a probe to study enzyme-substrate interactions and receptor-ligand binding. Its fluorinated aromatic ring can be used in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy to investigate molecular interactions.
Medicine: this compound has shown promise as a lead compound in the development of new pharmaceuticals. Its isoquinoline core is a common scaffold in many bioactive molecules, and the fluorophenyl group can enhance its pharmacokinetic properties.
Industry: The compound can be used in the development of new materials with unique properties. Its fluorinated aromatic ring can impart hydrophobicity and thermal stability to polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the binding affinity of the compound to its target through hydrophobic interactions and hydrogen bonding. The isoquinoline core can participate in π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target protein and lead to the desired biological effect.
Comparison with Similar Compounds
- N-(2-chlorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- N-(2-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- N-(2-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
Comparison: N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability, lipophilicity, and binding affinity to molecular targets. Compared to its chlorinated and brominated analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties. The methylated analog may have different steric and electronic effects, leading to variations in its biological activity.
Properties
IUPAC Name |
N-(2-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-14-7-3-4-8-15(14)18-16(20)19-10-9-12-5-1-2-6-13(12)11-19/h1-8H,9-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZAKJDKBOGDFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49823479 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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